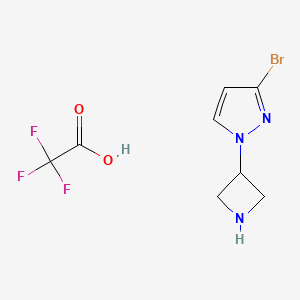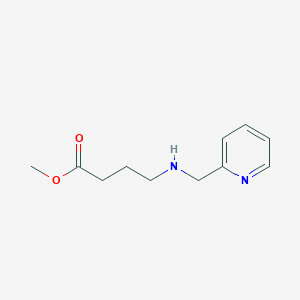
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 3-position, a sulfonyl fluoride group at the 4-position, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2-oxazole with a sulfonyl fluoride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxazole derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols, in the presence of a base like triethylamine, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Oxazole Derivatives: Formed from oxidation or reduction reactions.
科学的研究の応用
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in drug development and biochemical research .
類似化合物との比較
Similar Compounds
3-Methyl-1,2-oxazole-4-sulfonyl fluoride: Similar structure but with a methyl group instead of an ethyl group.
3-Phenyl-1,2-oxazole-4-sulfonyl fluoride: Contains a phenyl group at the 3-position.
3-Ethyl-1,2-oxazole-5-sulfonyl fluoride: Sulfonyl fluoride group at the 5-position instead of the 4-position.
Uniqueness
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group at the 3-position and the sulfonyl fluoride group at the 4-position provides distinct chemical properties that can be exploited in various applications .
特性
分子式 |
C5H6FNO3S |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
3-ethyl-1,2-oxazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 |
InChIキー |
IUPSWWPJSMNRML-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC=C1S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


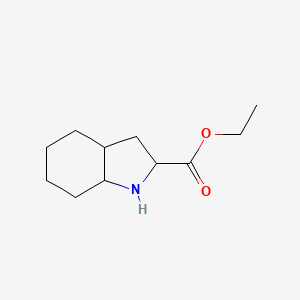

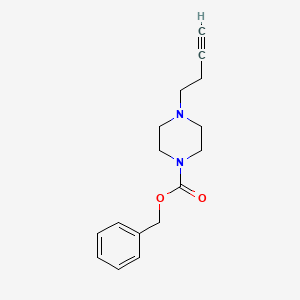
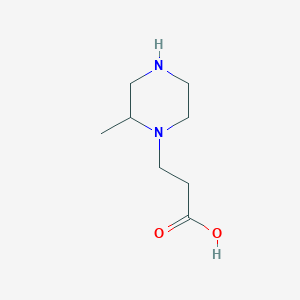


![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)


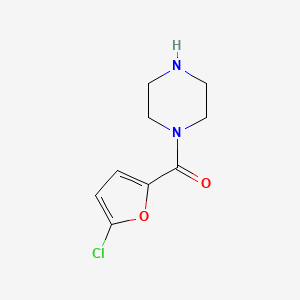
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
